
2-Cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide is an organic compound that features a cyano group, a dimethylamino group, and a penta-2,4-dienamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the penta-2,4-dienamide backbone: This can be achieved through a series of aldol condensations and subsequent dehydration reactions.
Introduction of the cyano group: This step might involve the use of cyanide sources such as sodium cyanide or potassium cyanide under controlled conditions.
Addition of the dimethylamino group: This can be done through nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the penta-2,4-dienamide backbone.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The dimethylamino group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Carboxylic acids, ketones.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the manufacture of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, in a biochemical context, the compound might interact with specific enzymes or receptors, modulating their activity. The cyano and dimethylamino groups could play key roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide: Lacks the methyl group on the phenyl ring.
2-Cyano-5-(dimethylamino)-5-(4-chlorophenyl)penta-2,4-dienamide: Contains a chlorine atom instead of a methyl group.
Uniqueness
The presence of the 4-methylphenyl group in 2-Cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide may confer unique steric and electronic properties, potentially affecting its reactivity and interactions in various applications.
Propriétés
Numéro CAS |
54818-66-5 |
|---|---|
Formule moléculaire |
C15H17N3O |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
2-cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide |
InChI |
InChI=1S/C15H17N3O/c1-11-4-6-12(7-5-11)14(18(2)3)9-8-13(10-16)15(17)19/h4-9H,1-3H3,(H2,17,19) |
Clé InChI |
QIGALTZZKOYINO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=CC=C(C#N)C(=O)N)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



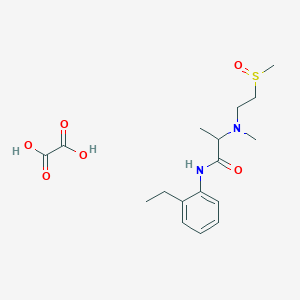
![{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol](/img/structure/B14648827.png)

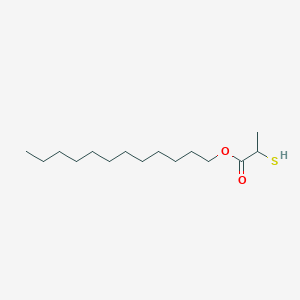
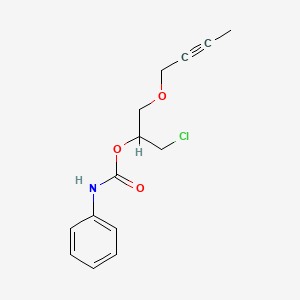
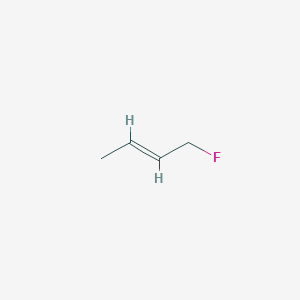
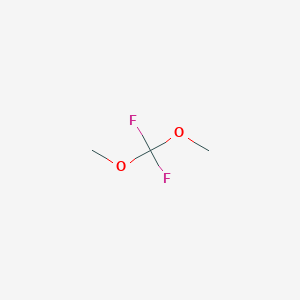
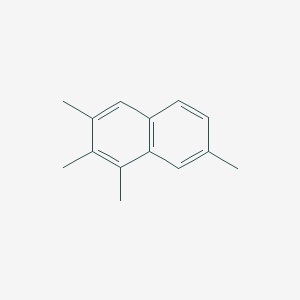
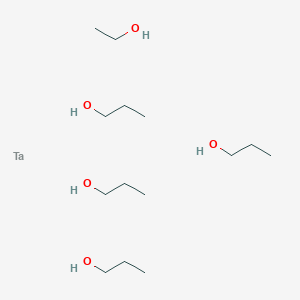
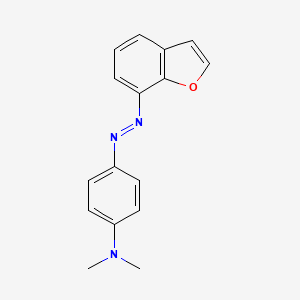
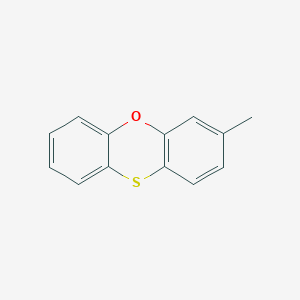
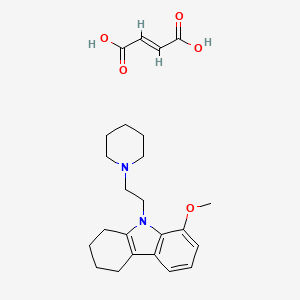
![S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate](/img/structure/B14648910.png)
